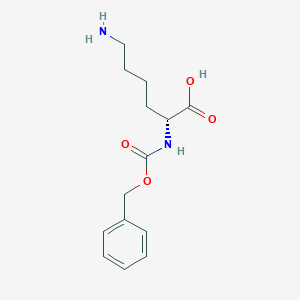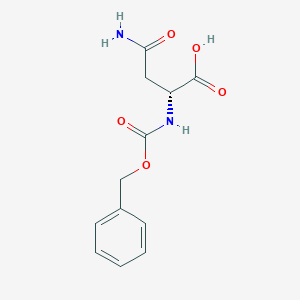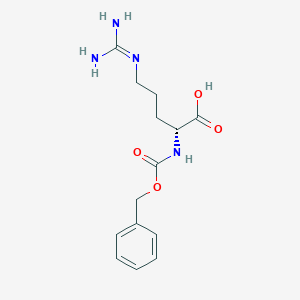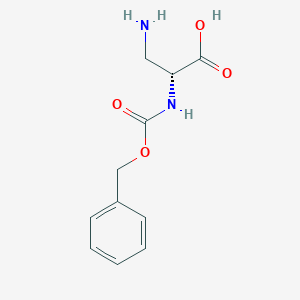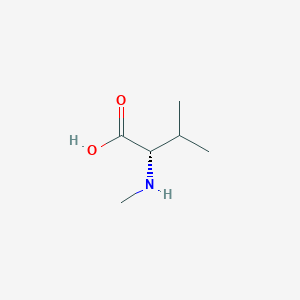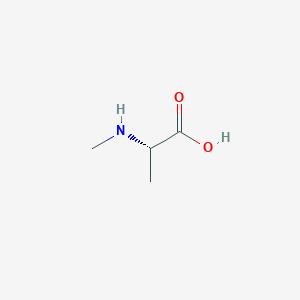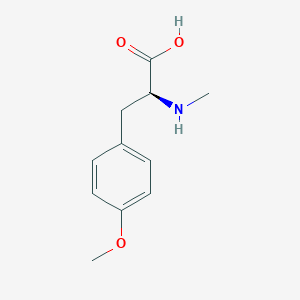
N,O-Dimethyltyrosine
Descripción general
Descripción
N,O-Dimethyltyrosine is a chemical compound with the molecular formula C11H15NO3 . It has a molecular weight of 209.24 g/mol.
Molecular Structure Analysis
The molecular structure of N,O-Dimethyltyrosine involves a non-planar geometry, affecting the way the molecules pack . The aryl-thiocarbamate C-O bonds are twisted such that the planar aryl and carbamate moieties are orthogonal .Relevant Papers There are several papers that discuss compounds similar to N,O-Dimethyltyrosine. For example, one paper discusses the solid-state assembly of pharmaceutically-relevant N,N-dimethyl-O-thiocarbamates . Another paper discusses the future directions in regulatory affairs, which could potentially impact the development and use of compounds like N,O-Dimethyltyrosine .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications :
- Palladium-Catalyzed Dimethylation : Wang et al. (2017) described an efficient synthesis of (S)-N-Boc-2,6-dimethyltyrosine using palladium-catalyzed directed C-H functionalization. This method is significant for preparing synthetically important building blocks without racemization at α-chiral centers (Wang et al., 2017).
- Synthesis of N,N-Dimethyl Amino Acids : Ikutani (1968) explored the synthesis of N,N-dimethyl derivatives of neutral amino acids, including tyrosine. This work presents analytical data and properties of these products, which are relevant in various chemical synthesis applications (Ikutani, 1968).
- Use of Dimethylphosphinothioyl Group : Ueki and Inazu (1982) investigated the use of the dimethylphosphinothioyl (Mpt) group for protecting the hydroxyl function in the tyrosine side-chain, demonstrating its utility in peptide synthesis (Ueki & Inazu, 1982).
Biomedical Research and Drug Development :
- Synthesis of Opioid Peptidomimetics : Montgomery et al. (2019) discussed how the dimethyltyrosine-tetrahydroisoquinoline (Dmt-Tiq) scaffold, initially developed for delta opioid receptor antagonists, was modified to introduce kappa opioid receptor agonism. This finding has potential applications in treating cocaine addiction (Montgomery et al., 2019).
- Development of Anticholinesterase Drugs : Prozorovskii et al. (2004) discussed the development of aminostigmine, a patented drug group including N,N-dimethyl-(2-N',N'-dimethylaminomethylpyridyl-3)carbamate dihydrochloride, for use in military medicine and clinical settings (Prozorovskii et al., 2004).
Analytical Chemistry and Protein Research :
- Characterization of Primary Amines on Monoclonal Antibodies : Jhan et al. (2017) used dimethyl labeling coupled with mass spectrometry to characterize solvent accessibility of primary amines on proteins, providing a technique for resolving protein structures (Jhan et al., 2017).
- Neuropeptide Sequencing : Fu and Li (2005) demonstrated the use of stable-isotope dimethyl labeling for de novo sequencing of neuropeptides, highlighting its applications in proteomics and peptide sequencing (Fu & Li, 2005).
Propiedades
IUPAC Name |
(2S)-3-(4-methoxyphenyl)-2-(methylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-12-10(11(13)14)7-8-3-5-9(15-2)6-4-8/h3-6,10,12H,7H2,1-2H3,(H,13,14)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESMMBKGCOSBNL-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=C(C=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CC1=CC=C(C=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426680 | |
| Record name | N,O-Dimethyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,O-Dimethyltyrosine | |
CAS RN |
52939-33-0 | |
| Record name | N,O-Dimethyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



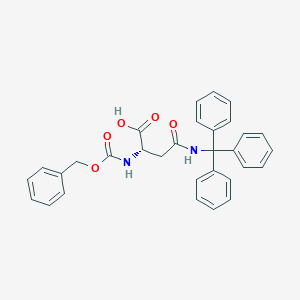
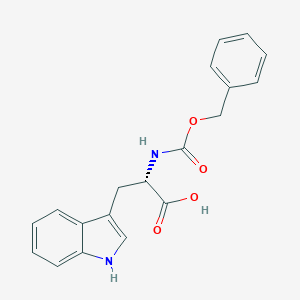
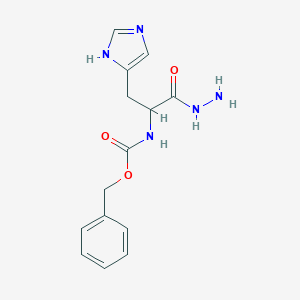
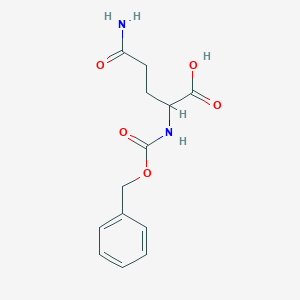
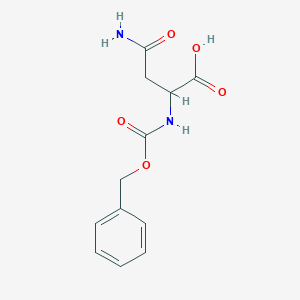
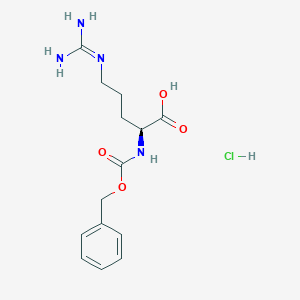
![L-Arginine, N2-[(phenylmethoxy)carbonyl]-](/img/structure/B554791.png)

